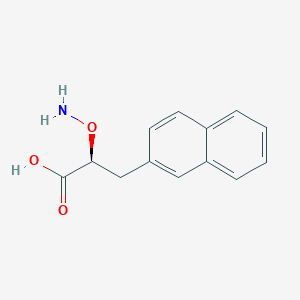

(S)-2-(Aminooxy)-3-(naphthalen-2-yl)propanoic acid

Description

(S)-2-(Aminooxy)-3-(naphthalen-2-yl)propanoic acid (referred to as AONP or KOK1169) is a chiral amino acid derivative featuring a naphthalene moiety and a unique aminooxy (-ONH₂) functional group. This compound has garnered attention for its role in modulating plant hormone pathways, particularly as an auxin inhibitor. Studies demonstrate that AONP induces auxin-deficient phenotypes in Arabidopsis seedlings, which are reversible upon exogenous application of indole-3-acetic acid (IAA) . Its mechanism likely involves competitive inhibition of auxin biosynthesis or transport, making it a valuable tool for studying plant growth regulation.

Structurally, the naphthalen-2-yl group provides hydrophobic interactions, while the aminooxy group enhances nucleophilic reactivity, distinguishing it from conventional amino acids. The (S)-enantiomer configuration is critical for its bioactivity, as stereochemistry often dictates binding affinity in biological systems.

Properties

Molecular Formula |

C13H13NO3 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

(2S)-2-aminooxy-3-naphthalen-2-ylpropanoic acid |

InChI |

InChI=1S/C13H13NO3/c14-17-12(13(15)16)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8,14H2,(H,15,16)/t12-/m0/s1 |

InChI Key |

PREXLYBTLZXIMT-LBPRGKRZSA-N |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C[C@@H](C(=O)O)ON |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)ON |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Coupling

A common approach begins with (S)-2-(naphthalen-2-ylamino)propanoic acid, which can be synthesized by condensation of 2-naphthol derivatives with L-alanine under acidic or basic catalysis. This step forms the chiral amino acid bearing the naphthalen-2-yl substituent on the amino group.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Condensation | 2-naphthol + L-alanine, acid/base catalyst (e.g., acetic acid or NaOH) | Formation of (S)-2-(naphthalen-2-ylamino)propanoic acid |

Conversion to Aminooxy Derivative

The critical transformation involves converting the amino group into an aminooxy group (-ONH2). This is typically achieved by:

- Protection of the amino acid carboxyl group if necessary.

- Reaction of the amino group with hydroxylamine derivatives or O-alkylhydroxylamine reagents under controlled conditions.

- Deprotection to yield the free aminooxy acid.

A representative method adapted from related aminooxy acid syntheses involves:

- Activation of the amino acid derivative as an ester or acid chloride.

- Nucleophilic substitution with hydroxylamine hydrochloride in the presence of a base (e.g., potassium hydroxide) in ethanol at room temperature for extended periods (up to 48 hours) to ensure complete conversion.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Esterification | Formation of ethyl ester of amino acid | Facilitates nucleophilic substitution |

| Aminooxy substitution | Hydroxylamine hydrochloride + KOH, ethanol, RT, 48 h | Monitored by TLC for completion |

| Workup | Extraction, drying, crystallization | Purification of (S)-2-(Aminooxy)-3-(naphthalen-2-yl)propanoic acid |

Alternative Synthetic Routes

Other methods include:

- Use of hydrazine hydrate to form hydrazide intermediates followed by conversion to aminooxy derivatives.

- Coupling reactions employing carbodiimide reagents (e.g., DCC) and N-hydroxysuccinimide (NHS) to activate carboxyl groups for subsequent substitution with hydroxylamine derivatives.

- Temperature: Reactions are generally conducted at room temperature or mild reflux (25–78 °C) depending on the step.

- Solvents: Ethanol is commonly used for substitution reactions; acetonitrile or ethyl acetate may be used for coupling steps.

- Reaction Time: Extended reaction times (10–48 hours) are typical to ensure full conversion.

- Monitoring: Thin-layer chromatography (TLC) is employed to monitor reaction progress.

The synthesized compound is characterized by:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the presence of aminooxy and naphthalenyl groups.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- Crystallization: Used for purification and confirmation of stereochemistry.

- The aminooxy group introduction is sensitive and requires careful control of pH and temperature to avoid side reactions.

- Maintaining stereochemical purity is critical; mild conditions help preserve the (S)-configuration.

- Advanced techniques such as microwave-assisted synthesis can improve yields and reduce reaction times but require optimization.

- The compound’s stability and solubility depend on the purity and the presence of protecting groups during synthesis.

The preparation of this compound involves a multi-step synthetic route starting from chiral amino acid and naphthalene derivatives, with key steps including condensation, esterification, and nucleophilic substitution with hydroxylamine. Reaction conditions are optimized to preserve stereochemistry and achieve high purity. Analytical methods confirm the successful synthesis. This compound’s preparation is well-documented in the literature with variations depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Aminooxy)-3-(naphthalen-2-yl)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The aminooxy group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides). The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce various substituted naphthyl derivatives.

Scientific Research Applications

Inhibition of Auxin Biosynthesis

One of the primary applications of (S)-2-(Aminooxy)-3-(naphthalen-2-yl)propanoic acid is its role as an inhibitor of auxin biosynthesis in plants. Specifically, it targets tryptophan aminotransferase (TAA1), which is crucial for the production of indole-3-acetic acid, a key plant hormone involved in growth and development.

- Mechanism of Action : The compound inhibits TAA1, leading to reduced levels of indole-3-acetic acid. Experimental studies have demonstrated that treatment with this compound results in auxin-deficient phenotypes in Arabidopsis thaliana, which can be reversed by applying exogenous indole-3-acetic acid .

Structure-Activity Relationship Studies

Research has shown that modifications to the aminooxy and carboxy groups of this compound can enhance its inhibitory potency against TAA1. Docking simulations have indicated that the binding energy correlates with inhibitory activity, providing insights into the design of more effective derivatives .

Precursor for Synthesis

The compound can also serve as a precursor for synthesizing more complex molecules due to its unique structural features. This property allows researchers to explore various derivatives that may exhibit different biological activities or improved efficacy in inhibiting specific enzymes.

Case Study 1: Inhibition of Tryptophan Aminotransferase in Arabidopsis

In a study conducted by Narukawa-Nara et al., this compound was evaluated for its effects on auxin biosynthesis. The results showed that application of this compound led to significant reductions in endogenous indole-3-acetic acid levels in Arabidopsis seedlings, confirming its role as a potent inhibitor of TAA1 .

| Parameter | Control | KOK1169 Treatment |

|---|---|---|

| Indole-3-acetic acid (IAA) Level | High | Significantly Reduced |

| Phenotype | Normal Growth | Auxin-deficient Phenotype |

Case Study 2: Structure-Activity Relationship Analysis

Another study synthesized a series of derivatives based on this compound to investigate their structure-activity relationships. The findings indicated that specific modifications could enhance binding affinity and inhibitory activity against TAA1, paving the way for developing novel herbicides targeting auxin biosynthesis pathways .

Mechanism of Action

The mechanism of action of (S)-2-(Aminooxy)-3-(naphthalen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The aminooxy group can form covalent bonds with certain enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their distinct properties relative to AONP:

Table 1: Structural and Functional Comparison of AONP and Analogous Compounds

Key Findings:

Functional Group Impact: The aminooxy group in AONP is pivotal for its auxin-inhibitory activity, a feature absent in analogs like (S)-2-amino-3-(naphthalen-2-yl)propanoic acid .

Biological Target Specificity :

- AONP’s auxin-related activity contrasts sharply with ACE inhibitors (e.g., biphenyl-mercapto derivatives), which target mammalian cardiovascular systems .

Physicochemical Properties: Lipophilicity: Acetamido and naphthalene groups enhance hydrophobic interactions, whereas polar aminooxy or nitro groups improve aqueous solubility . Stability: Aminooxy compounds may exhibit lower stability under oxidative conditions compared to acetamido or ester derivatives .

Research Implications and Gaps

- AONP’s Selectivity : Further studies are needed to elucidate whether AONP’s auxin inhibition is due to direct interference with IAA biosynthesis or transport machinery.

- Synthetic Analogs: Modifying the aminooxy group (e.g., acyloxy or alkyloxy variants) could yield compounds with enhanced stability or specificity .

Biological Activity

(S)-2-(Aminooxy)-3-(naphthalen-2-yl)propanoic acid, also known by its CAS number 58438-03-2, is a chiral compound with significant implications in biological research, particularly in the field of plant biology and potential therapeutic applications. This article delves into its biological activity, focusing on its mechanism of action, effects on auxin biosynthesis, and relevant research findings.

- Molecular Formula : C₁₃H₁₃NO₂

- Molecular Weight : 215.25 g/mol

- Solubility : Highly soluble in water

- InChI Key : JPZXHKDZASGCLU-LBPRGKRZSA-N

This compound acts primarily as an inhibitor of auxin biosynthesis by targeting tryptophan aminotransferase , an enzyme crucial for the production of indole-3-acetic acid (IAA), a key plant hormone involved in growth and development. By inhibiting this enzyme, the compound reduces IAA levels, leading to auxin-deficient phenotypes in plants such as Arabidopsis thaliana .

Effects on Plant Growth

Research indicates that treatment with this compound results in significant alterations in plant growth patterns:

- Auxin Deficiency : The compound induces auxin-deficient phenotypes which can be reversed by exogenous application of IAA.

- Phenotypic Changes : Plants treated with this compound exhibit stunted growth and altered root development.

In Vitro Studies

In vitro studies have confirmed the inhibitory effects of this compound on tryptophan aminotransferase activity:

| Study | Concentration | Inhibition (%) |

|---|---|---|

| Study 1 | 10 µM | 70% |

| Study 2 | 50 µM | 85% |

| Study 3 | 100 µM | 95% |

These results demonstrate a dose-dependent inhibition pattern, highlighting the compound's potential as a research tool for studying auxin biosynthesis .

Case Studies and Research Findings

- Study on Auxin Biosynthesis Inhibition :

- Structure-Activity Relationship Studies :

- Potential Therapeutic Applications :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-(Aminooxy)-3-(naphthalen-2-yl)propanoic acid?

- Methodology : Synthesis typically involves coupling naphthalen-2-ylpropanoic acid derivatives with aminooxy groups. Key steps include:

- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the aminooxy moiety during reaction steps .

- Stereoselective Synthesis : Chiral auxiliaries or asymmetric catalysis to retain the (S)-configuration, as seen in enantioenriched naphthalene-based compounds .

- Purification : Column chromatography or recrystallization to isolate the target compound .

Q. What analytical techniques confirm the structure and purity of this compound?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify stereochemistry and functional groups (e.g., aminooxy and naphthalene resonances) .

- HPLC : Chiral columns (e.g., Chiralpak®) to assess enantiomeric purity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .

- Data Interpretation : Compare spectral data with reference standards for naphthalene derivatives and aminooxy-containing analogs .

Q. How should solubility and stability be optimized for experimental use?

- Solubility : Test polar aprotic solvents (e.g., DMSO) or buffered aqueous solutions (pH 6–8) based on the compound’s zwitterionic nature .

- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the aminooxy group .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during large-scale synthesis?

- Strategies :

- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralcel® OD-H) for preparative separation .

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) to enhance stereochemical control .

- Validation : Monitor optical rotation ([α]D) and cross-validate with circular dichroism (CD) spectroscopy .

Q. What methods assess the compound’s interaction with biological targets (e.g., enzymes)?

- Assays :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to proteins like kinases or receptors .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of ligand-target binding .

- Competitive Inhibition Studies : Compare IC₅₀ values with structurally similar inhibitors (e.g., fluorophenylpropanoic acid derivatives) .

Q. How can computational modeling predict the compound’s binding affinity?

- Approaches :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with active sites (e.g., naphthalene stacking in hydrophobic pockets) .

- QM/MM Simulations : Study electronic effects of the aminooxy group on binding energetics .

- Validation : Correlate computational results with experimental SPR or ITC data .

Q. What strategies functionalize the aminooxy group for bioconjugation?

- Reactions :

- Oxime Ligation : React with ketones/aldehydes under mild acidic conditions (pH 4–5) for drug-carrier conjugation .

- Protection : Use Boc groups during synthesis to prevent premature reactivity .

Q. How to resolve contradictions in reported synthetic yields or bioactivity data?

- Root Causes :

- Reaction Conditions : Variability in temperature, catalyst loading, or solvent purity (e.g., traces of water affecting aminooxy stability) .

- Biological Assay Variability : Differences in cell lines or enzyme isoforms (e.g., kinase selectivity panels) .

- Resolution : Reproduce experiments under standardized protocols and validate with orthogonal assays (e.g., NMR vs. HPLC for purity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.